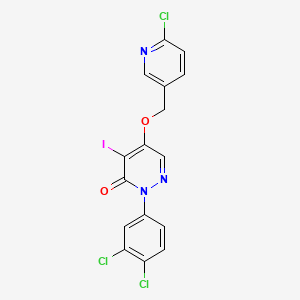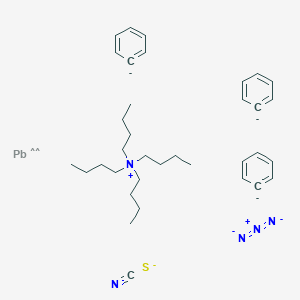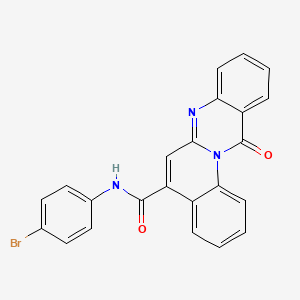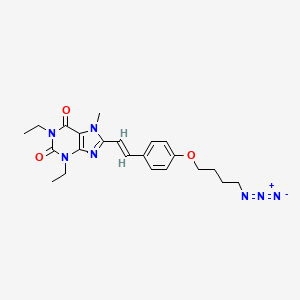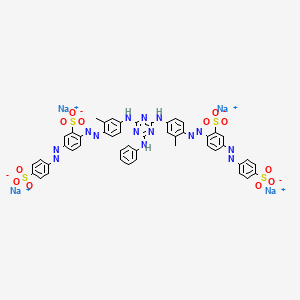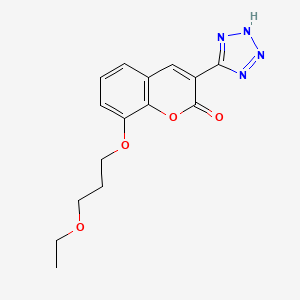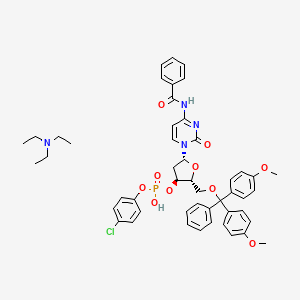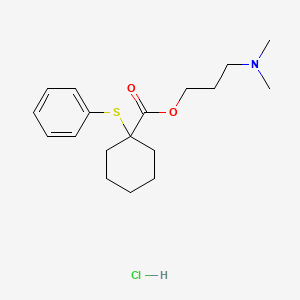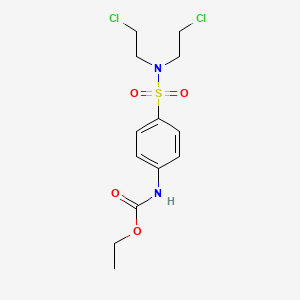
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Substitution Reactions:
Hydrazide Formation: The final step involves the reaction of the pyrazole derivative with 2,4-dichlorophenylhydrazine under controlled conditions to form the desired hydrazide.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using scalable and cost-effective processes.
Análisis De Reacciones Químicas
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparación Con Compuestos Similares
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring structure but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Aminopyrazoles: Compounds with amino groups on the pyrazole ring exhibit different reactivity and biological activities compared to the hydrazide derivative.
Dichlorophenylhydrazides: These compounds contain the dichlorophenyl group but may have different core structures, affecting their overall properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
86831-71-2 |
|---|---|
Fórmula molecular |
C11H11Cl2N5O |
Peso molecular |
300.14 g/mol |
Nombre IUPAC |
4-amino-N'-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H11Cl2N5O/c1-5-9(14)10(17-15-5)11(19)18-16-8-3-2-6(12)4-7(8)13/h2-4,16H,14H2,1H3,(H,15,17)(H,18,19) |
Clave InChI |
HAQUIMHIMLZCFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C(=O)NNC2=C(C=C(C=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


